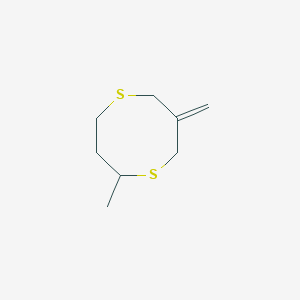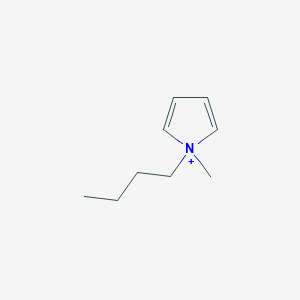
1-Butyl-1-methyl-1H-pyrrol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1-methyl-1H-pyrrol-1-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make them valuable in various scientific and industrial applications.
Métodos De Preparación
1-Butyl-1-methyl-1H-pyrrol-1-ium can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with butyl chloride in the presence of a base. The reaction typically occurs under mild conditions and results in the formation of this compound chloride. This compound can then be further purified and converted into other salts, such as this compound bis(trifluoromethylsulfonyl)imide, through ion exchange reactions .
Análisis De Reacciones Químicas
1-Butyl-1-methyl-1H-pyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1-Butyl-1-methyl-1H-pyrrol-1-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Butyl-1-methyl-1H-pyrrol-1-ium involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, potentially disrupting their functions. Its ionic nature allows it to form strong electrostatic interactions with charged biomolecules, leading to changes in their structure and activity .
Comparación Con Compuestos Similares
1-Butyl-1-methyl-1H-pyrrol-1-ium can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium: Another widely studied ionic liquid with similar properties but different chemical structure.
1-Ethyl-3-methylimidazolium: Known for its use in various chemical reactions and industrial applications.
1-Butyl-1-methylpyrrolidinium: Similar in structure but with different substituents, leading to variations in its chemical and physical properties
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Propiedades
Número CAS |
478315-52-5 |
|---|---|
Fórmula molecular |
C9H16N+ |
Peso molecular |
138.23 g/mol |
Nombre IUPAC |
1-butyl-1-methylpyrrol-1-ium |
InChI |
InChI=1S/C9H16N/c1-3-4-7-10(2)8-5-6-9-10/h5-6,8-9H,3-4,7H2,1-2H3/q+1 |
Clave InChI |
TWHQJIZVAVVHHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1(C=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
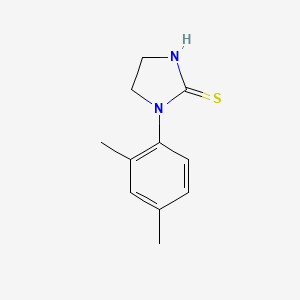
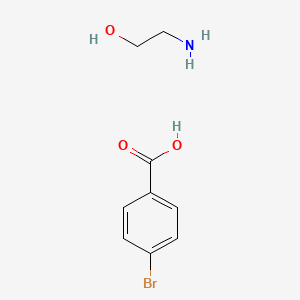
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
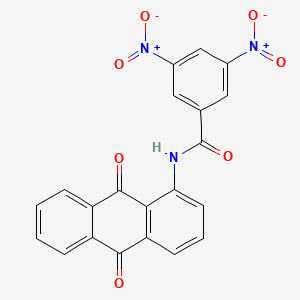
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
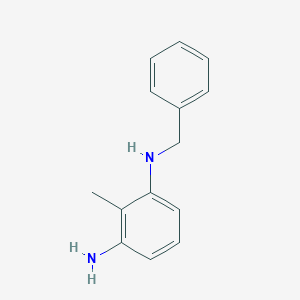
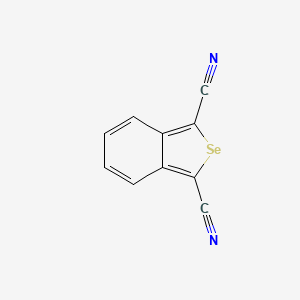
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
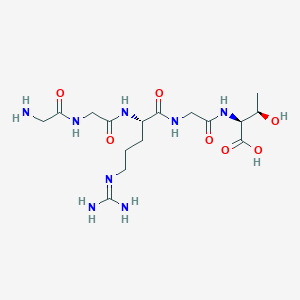
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
